molecular formula C14H11NO3 B458957 (3-formylphenyl) N-phenylcarbamate CAS No. 37070-87-4

(3-formylphenyl) N-phenylcarbamate

Cat. No.: B458957
CAS No.: 37070-87-4
M. Wt: 241.24g/mol
InChI Key: ULKIBGXLQKRMMF-UHFFFAOYSA-N
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Description

(3-formylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzaldehyde, featuring a phenylamino group and a carbonyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-formylphenyl) N-phenylcarbamate typically involves the reaction of benzaldehyde with phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction can be represented as follows:

[ \text{Benzaldehyde} + \text{Phenyl Isocyanate} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(3-formylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(3-formylphenyl) N-phenylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-formylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-formylphenyl) N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

37070-87-4

Molecular Formula

C14H11NO3

Molecular Weight

241.24g/mol

IUPAC Name

(3-formylphenyl) N-phenylcarbamate

InChI

InChI=1S/C14H11NO3/c16-10-11-5-4-8-13(9-11)18-14(17)15-12-6-2-1-3-7-12/h1-10H,(H,15,17)

InChI Key

ULKIBGXLQKRMMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC(=C2)C=O

Key on ui other cas no.

37070-87-4

solubility

29.2 [ug/mL]

Origin of Product

United States

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